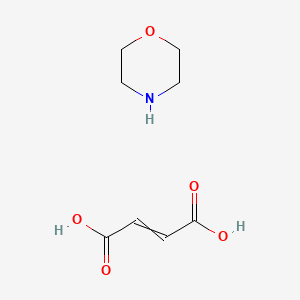
But-2-enedioic acid;morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;morpholine typically involves the reaction of fumaric acid with morpholine. One common method is the Michael addition reaction, where morpholine reacts with fumaric acid under basic conditions to form the desired product. The reaction can be carried out in aqueous or organic solvents, with the choice of solvent and reaction conditions affecting the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the product to ensure high quality and consistency. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different carboxylic acids, while reduction can produce various alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of but-2-enedioic acid;morpholine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or activator, affecting various metabolic processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to but-2-enedioic acid;morpholine include other derivatives of fumaric acid and morpholine, such as:
Maleic acid;morpholine: A similar compound where maleic acid is used instead of fumaric acid.
Succinic acid;morpholine: Another related compound where succinic acid is combined with morpholine.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
62038-14-6 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
but-2-enedioic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C4H4O4/c1-3-6-4-2-5-1;5-3(6)1-2-4(7)8/h5H,1-4H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
LHXCUWOJEALYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


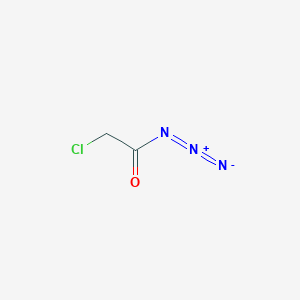
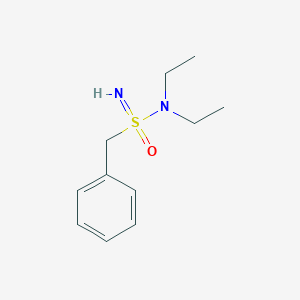
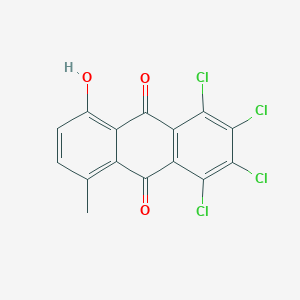
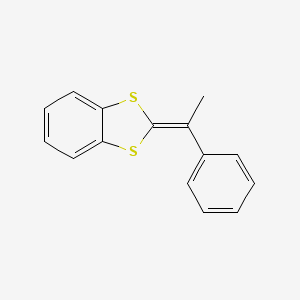
methanone](/img/structure/B14562013.png)
![N~2~,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B14562022.png)
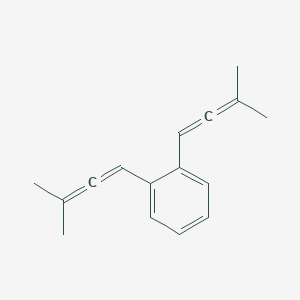

![5-[(Benzenesulfonyl)methyl]thiophene-3-carboxylic acid](/img/structure/B14562040.png)
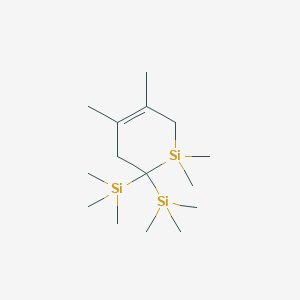
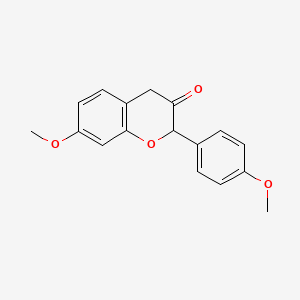
![6-Bromo-2-[(3-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14562051.png)
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14562055.png)
![3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol](/img/structure/B14562058.png)
